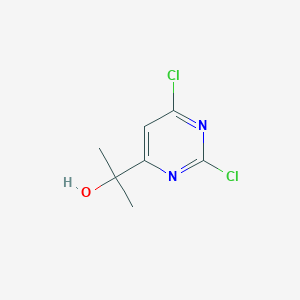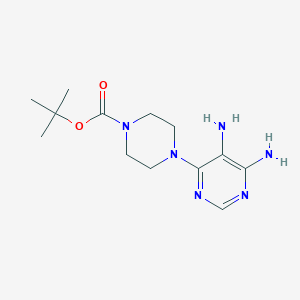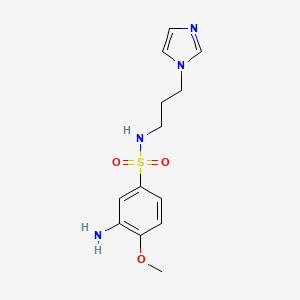![molecular formula C14H12N4O2 B13878201 N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound has garnered significant interest due to its potential biological activities, particularly as an inhibitor of receptor tyrosine kinases such as Tie-2 and VEGFR2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide typically involves the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the phenyl ring: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of receptor tyrosine kinases, which play a role in cell signaling and cancer progression.
Medicine: It has potential therapeutic applications in the treatment of cancer due to its ability to inhibit key enzymes involved in tumor growth and angiogenesis.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide involves the inhibition of receptor tyrosine kinases such as Tie-2 and VEGFR2. These enzymes are crucial for the regulation of angiogenesis and vascular development. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote tumor growth and metastasis .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-3-(4-(2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine: This compound also inhibits Tie-2 and VEGFR2 but has different substituents that may affect its potency and selectivity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Uniqueness
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide is unique due to its specific substitution pattern, which enhances its activity against both Tie-2 and VEGFR2. This dual inhibition is particularly valuable in cancer therapy, where targeting multiple pathways can improve therapeutic outcomes .
Propiedades
Fórmula molecular |
C14H12N4O2 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H12N4O2/c1-8(19)18-10-4-2-9(3-5-10)11-6-20-14-12(11)13(15)16-7-17-14/h2-7H,1H3,(H,18,19)(H2,15,16,17) |
Clave InChI |
PYEOIFUSFNECHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=COC3=NC=NC(=C23)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


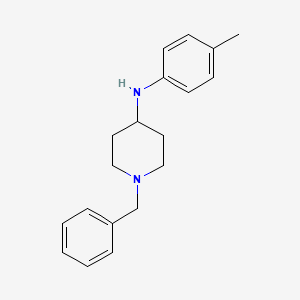

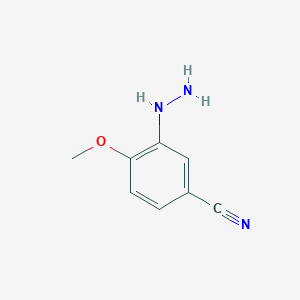

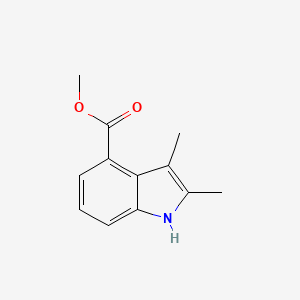
![propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13878151.png)


